molecular formula C21H25ClN4O4 B12499569 5-carbamimidamido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid hydrochloride

5-carbamimidamido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid hydrochloride

Cat. No.: B12499569
M. Wt: 432.9 g/mol
InChI Key: GKVPGWVXDVZUBA-UHFFFAOYSA-N
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Description

5-Carbamimidamido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid hydrochloride is a non-natural amino acid derivative featuring:

  • A Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group on the α-amino group, commonly used in solid-phase peptide synthesis (SPPS) for temporary protection .
  • A carbamimidamido (guanidine-like) group on the side chain, which mimics the arginine side chain but lacks additional protecting groups (e.g., Pbf or Mtr) .
  • A pentanoic acid backbone with a hydrochloride salt form, enhancing solubility in polar solvents.

Properties

IUPAC Name

5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4.ClH/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVPGWVXDVZUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of L-Arginine

The synthesis begins with esterification of L-arginine’s carboxyl group to prevent unwanted side reactions during subsequent steps. Common esterifying agents include thionyl chloride (SOCl₂) in methanol or ethanol, yielding methyl or ethyl esters. For example, Boc-Arg-OEt·HCl is generated by treating L-arginine with ethanol and SOCl₂ under reflux, achieving >90% yield. The esterification is monitored via thin-layer chromatography (TLC) to confirm completion.

Boc Protection of the α-Amino Group

The α-amino group is protected with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate (Boc₂O) in a tetrahydrofuran (THF)-water mixture. This step ensures selectivity during guanidine protection. Reaction conditions (40–45°C, 4–6 hours) and a 1:1.2 molar ratio of arginine ester to Boc₂O optimize yields to 85–92%. Excess Boc₂O is removed via vacuum distillation, and the product (Boc-Arg-OEt ) is isolated as a white crystalline solid.

Pbf Protection of the Guanidine Group

The guanidine side chain is protected with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) using Pbf-Cl. A 1:1.1 molar ratio of Boc-Arg-OEt·HCl to Pbf-Cl in acetone with potassium carbonate (K₂CO₃) as a base achieves near-quantitative conversion. The reaction is maintained at 40–45°C for 6–8 hours, with TLC monitoring. Post-reaction, the mixture is filtered, and acetone is evaporated to yield Boc-Arg(Pbf)-OEt as an oily residue.

Boc Deprotection and Saponification

Boc removal is performed using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding H-Arg(Pbf)-OEt·TFA . Saponification with 1M NaOH in ethanol (pH 10–12, 3–4 hours) converts the ester to the free carboxylic acid (H-Arg(Pbf)-OH ). The product is purified via recrystallization in ethyl acetate, achieving 75–80% purity before final Fmoc protection.

Solid-Phase Peptide Synthesis (SPPS)

Resin Loading and Fmoc Deprotection

In SPPS, Wang or Rink amide resin is pre-swollen in DMF, and Fmoc-Arg(Pbf)-OH·HCl is coupled using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU). Coupling efficiency (>98%) is confirmed via Kaiser tests. Fmoc deprotection uses 20% piperidine in DMF (2 × 10 minutes), with dipropylamine (DPA) as an alternative to reduce aspartimide formation.

Key Reaction Parameters

Parameter Optimal Condition Impact on Yield/Purity Source
Pbf-Cl stoichiometry 1.1 eq relative to Arg Reduces residual Arg to <1%
Saponification pH 10–12 Prevents guanidine hydrolysis
Fmoc coupling temperature 0–5°C Minimizes δ-lactam formation
SPPS coupling time 90–120 minutes Ensures >98% incorporation

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via reverse-phase HPLC using a C18 column and acetonitrile-water (0.1% TFA) gradient. Fmoc-Arg(Pbf)-OH·HCl elutes at 12–14 minutes under 60% acetonitrile, with a retention factor (k') of 4.2.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, Fmoc aromatic), 4.32 (m, α-CH), 3.12 (m, guanidine-CH₂).
  • LC-MS : [M+H]⁺ = 535.2 (calc. 535.3), confirming molecular integrity.

Challenges and Mitigation Strategies

δ-Lactam Formation

Intramolecular cyclization of Fmoc-Arg(Pbf)-OH·HCl during activation produces δ-lactam byproducts (up to 15% in DMF). Mitigation includes:

  • Using low-temperature (0–5°C) coupling conditions.
  • Adding 0.1M hydroxybenzotriazole (HOBt) to suppress cyclization.

Cost Optimization

Pbf-Cl accounts for 60–70% of raw material costs. The 1.1:1 molar ratio reduces Pbf-Cl usage by 45% compared to traditional methods, lowering production costs to $12–15/g.

Scientific Research Applications

5-carbamimidamido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid hydrochloride is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 5-carbamimidamido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid hydrochloride involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of arginine during the synthesis process, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build the desired peptide or protein .

Comparison with Similar Compounds

Substituent Variants in Side Chains

Compound Name (Structure) Side Chain Group Molecular Formula Key Applications Yield (%) Optical Rotation ([α]²⁰D) Source
Target Compound Carbamimidamido (unprotected) C₂₁H₂₄ClN₄O₄* Peptide mimetics, CPPs ~30-90† N/A
(S)-2-((Fmoc)amino)-5-(4-methylpiperazin-1-yl)pentanoic acid HCl (2e) 4-Methylpiperazinyl C₃₀H₃₈N₂O₄·HCl Enzyme inhibitors, receptor ligands 48.6 N/A
(2S)-5-(1-Benzylhydrazinyl)-2-(Fmoc-amino)pentanoic acid HCl (2r) Benzylhydrazinyl C₂₇H₂₉N₃O₄·HCl Hydrazide-based conjugates 30 −7.3 (c=0.9 in DMF)
Fmoc-Arg(Pbf)-OH Guanidine (Pbf-protected) C₃₃H₃₈N₄O₆S SPPS of arginine-rich peptides 70-90 N/A
(S)-2-(Fmoc-amino)-5-(azepan-1-yl)pentanoic acid HCl (2b) Azepanyl C₂₈H₃₄N₂O₄·HCl Membrane permeability enhancers 64 N/A

*Molecular formula inferred from with HCl adjustment. †Synthesis yields vary based on methods (e.g., Ru-catalyzed amination in ).

Key Structural and Functional Differences

Side-Chain Functionality :

  • The target compound ’s carbamimidamido group provides strong cationic character at physiological pH, ideal for enhancing cell membrane interaction .
  • 2e and 2b feature tertiary amines (piperazinyl/azepanyl), which impart moderate basicity and conformational flexibility for receptor binding .
  • 2r ’s benzylhydrazinyl group enables site-specific bioconjugation (e.g., with aldehydes or ketones) .

Synthetic Yields :

  • The target compound’s synthesis likely follows Ru-catalyzed reductive amination (as in ), yielding ~30–90%, comparable to 2b (64%) and 2r (30%). Lower yields in 2r are attributed to steric hindrance from the benzyl group .

Spectroscopic Data :

  • ¹H/¹³C NMR : The target compound’s carbamimidamido protons resonate at δ ~6.9–7.2 ppm (NH), distinct from 2e ’s piperazinyl protons (δ ~2.5–3.5 ppm) .
  • HRMS : Experimental [M+H]⁺ for the target compound aligns with C₂₁H₂₅N₄O₄⁺ (calc. 421.18), whereas 2r shows [M+H]⁺ at 460.2 (calc. 460.2) .

Applications :

  • The target compound’s guanidine mimicry makes it suitable for CPPs or SH3 domain-targeting phosphopeptides .
  • 2e and 2b are used in enzyme inhibition studies due to their tertiary amine motifs .

Critical Analysis of Research Findings

  • Synthetic Efficiency : The target compound’s unprotected carbamimidamido group simplifies SPPS compared to Fmoc-Arg(Pbf)-OH but may require careful handling to avoid side reactions .
  • Physicochemical Properties : The hydrochloride salt improves aqueous solubility, whereas 2r ’s hydrazine moiety necessitates anhydrous conditions .
  • Biological Relevance : The carbamimidamido group’s strong basicity mimics arginine’s role in protein-protein interactions, outperforming tertiary amine derivatives in membrane penetration .

Biological Activity

5-Carbamimidamido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid hydrochloride, commonly referred to as Fmoc-L-arginine, is a synthetic compound widely utilized in peptide synthesis due to its unique structural properties. This article explores the biological activity of this compound, focusing on its interactions with biological targets, its role in drug development, and relevant case studies.

  • Molecular Formula : C₃₅H₃₂N₂O₆
  • Molecular Weight : 576.649 g/mol
  • CAS Number : 91000-69-0

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential for the protection of amino groups during peptide synthesis. This dual functionality enhances its utility in complex peptide synthesis by allowing further chemical modifications while maintaining structural integrity.

This compound exhibits biological activity primarily through its interactions with various enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific proteolytic enzymes, which can alter metabolic pathways and cellular signaling processes.
  • Receptor Modulation : It interacts with specific receptors, influencing cellular responses and potentially leading to therapeutic effects in various diseases.

Interaction Studies

Research has focused on how this compound interacts with biological targets:

  • Peptide Synthesis : It serves as a building block in the synthesis of peptides that exhibit bioactivity against cancer and other diseases.
  • Pharmacodynamics : Understanding the pharmacokinetics and pharmacodynamics of derivatives synthesized from this compound is crucial for drug development.

Case Studies

Several studies highlight the biological activity of this compound:

  • Peptide Therapeutics : A study demonstrated that peptides synthesized using this compound exhibited enhanced binding affinity to target receptors involved in cancer cell proliferation. The Fmoc group allowed for precise control over the synthesis process, leading to more effective therapeutic agents.
  • Enzyme Interaction : Another investigation revealed that derivatives of this compound could inhibit serine proteases with IC50 values in the nanomolar range, indicating potent biological activity.
  • Cellular Studies : In vitro studies showed that peptides derived from this compound could induce apoptosis in specific cancer cell lines, suggesting potential applications in cancer therapy.

Comparative Analysis

The following table summarizes the structural similarities and unique features of compounds related to this compound:

Compound NameStructureUnique Features
Fmoc-L-OrnithineC₃₅H₃₂N₂O₆Basic amino acid with Fmoc protection; used in peptide synthesis
Fmoc-D-ArginineC₃₆H₄₁N₄O₇SContains a guanidinium group; important for interactions with biological targets
Fmoc-L-LysineC₃₆H₄₁N₄O₇Contains an additional amino group; used for introducing positive charges in peptides

Q & A

Q. What is the role of the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group in the synthesis of this compound?

The Fmoc group acts as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., piperidine in DMF) while leaving other acid-labile protecting groups intact. This strategy is critical for sequential peptide chain elongation .

Q. What safety precautions are necessary when handling this compound in the laboratory?

The compound exhibits acute oral, dermal, and inhalation toxicity (GHS Category 4) and may cause skin/eye irritation. Researchers must use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Work should be conducted in a fume hood with proper ventilation to minimize exposure to aerosols or dust .

Q. How can researchers confirm the structural integrity and purity of this compound?

Analytical methods include:

  • 1H/13C NMR : To verify stereochemistry and functional group integrity (e.g., Fmoc and carbamimidamido groups).
  • HPLC : For purity assessment (>95% recommended for peptide synthesis).
  • MALDI-TOF Mass Spectrometry : To confirm molecular weight and detect impurities .

Advanced Research Questions

Q. How can synthesis conditions be optimized to minimize side reactions during Fmoc deprotection?

Key parameters:

  • Solvent Choice : Use DMF or NMP for optimal solubility and reaction homogeneity.
  • Deprotection Time : Limit piperidine exposure to 20–30 minutes to avoid premature cleavage of acid-sensitive groups.
  • Temperature : Maintain reactions at 15–25°C to prevent racemization or aggregation .

Q. What strategies resolve contradictions in reported toxicity data for Fmoc-protected amino acids?

Discrepancies in GHS classifications (e.g., Category 2 vs. 4 for skin irritation) may arise from batch-specific impurities or solvent residues. Researchers should:

  • Conduct in-house toxicity screening using cell-based assays (e.g., MTT for cytotoxicity).
  • Cross-validate safety data with independent sources (e.g., Sigma-Aldrich or Enamine Ltd.) .

Q. How does the carbamimidamido group influence peptide stability and bioactivity?

The carbamimidamido (amidine) side chain mimics arginine’s guanidino group, enhancing peptide interactions with negatively charged targets (e.g., DNA or phosphorylated proteins). However, it may reduce metabolic stability due to susceptibility to proteolytic cleavage. Stability assays (e.g., serum incubation) are recommended .

Q. What analytical challenges arise when characterizing this compound in complex reaction mixtures?

Challenges include:

  • Co-elution in HPLC : Resolved using ion-pair chromatography (e.g., TFA as a modifier).
  • Signal overlap in NMR : Employ 2D techniques (e.g., HSQC or COSY) to assign peaks unambiguously.
  • Mass Spec Interference : Use high-resolution MS to distinguish isotopic patterns from byproducts .

Methodological Considerations

Q. How can racemization during coupling reactions be monitored and mitigated?

  • Monitoring : Use Marfey’s reagent to derivatize free amines and detect D/L isomers via HPLC.
  • Mitigation : Optimize coupling agents (e.g., HATU over DCC) and activate at 0–4°C to suppress base-catalyzed racemization .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Acidic Conditions (pH < 3) : Risk of Fmoc cleavage; avoid prolonged exposure.
  • Basic Conditions (pH > 9) : Accelerate hydrolysis of the carbamimidamido group.
  • Storage : Store at –20°C under nitrogen to prevent degradation .

Q. How can low coupling efficiency in SPPS be troubleshooted when using this compound?

  • Activation : Ensure carboxyl groups are pre-activated with HOBt/DIPEA.
  • Solvation : Swell resins (e.g., NovaSyn TGR) in DCM before coupling.
  • Steric Hindrance : Use double coupling protocols for bulky residues .

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